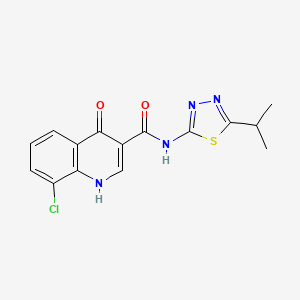![molecular formula C22H21N3O3 B2814202 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326850-14-9](/img/structure/B2814202.png)
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups: a methoxyphenyl group, an oxadiazole ring, and a quinolinone structure. These groups are common in many biologically active compounds and could potentially confer various properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, a heterocyclic ring containing two nitrogen atoms and one oxygen atom . The methoxyphenyl and quinolinone groups would contribute additional rings to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the carbonyl group in the quinolinone structure could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar oxadiazole ring and methoxy group could enhance its solubility in polar solvents .科学的研究の応用
Thermo-physical Properties and Solvent Interactions
Research on oxadiazole derivatives, which are structurally related to the compound of interest, has explored their thermo-physical properties in various solvents. These studies aim to understand how structural modifications affect Gibbs energy, enthalpy, and entropy of activation in different solvent environments, potentially informing the design of new materials with specific physical characteristics (Godhani et al., 2013).
Antibacterial and Antifungal Applications
A series of oxadiazole-containing compounds have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown efficacy against several bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger and Candida albicans. This suggests potential applications in developing new antimicrobial agents (Sirgamalla & Boda, 2019).
Eco-friendly Synthetic Methods
Advancements in eco-friendly synthesis methods for oxadiazole derivatives have been reported, employing water as a solvent to improve reaction efficiencies and reduce environmental impact. These methods provide a sustainable approach to synthesizing compounds with potential applications in pharmaceuticals and agrochemicals (Yadav et al., 2020).
Tubulin Polymerization Inhibition for Cancer Therapy
Investigations into the antiproliferative activity of indenopyrazoles, structurally related to the compound , have identified potential applications in cancer therapy. These compounds inhibit tubulin polymerization, a critical process in cell division, highlighting their potential as anticancer agents (Minegishi et al., 2015).
Green Chemistry Applications
The development of novel thiazolidinone derivatives using green chemistry principles has been explored. These compounds exhibit antimicrobial properties, emphasizing the role of oxadiazole derivatives in promoting sustainable pharmaceutical development (Rana et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-4-11-25-13-17(20(26)16-12-14(2)9-10-18(16)25)22-23-21(24-28-22)15-7-5-6-8-19(15)27-3/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQABASVGJMRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2814120.png)
![N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2814122.png)
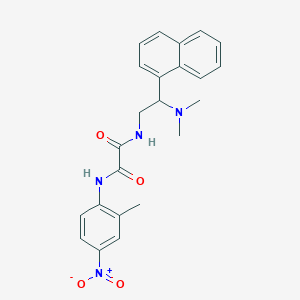
![9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2814125.png)
![Ethyl 5-fluoro-7-[4-[(prop-2-enoylamino)methyl]benzoyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2814126.png)
![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2814127.png)

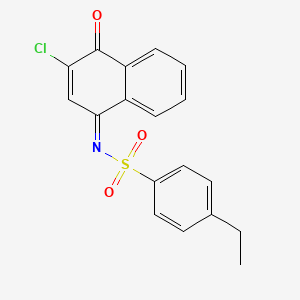
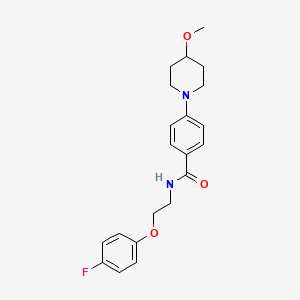
![1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2814134.png)
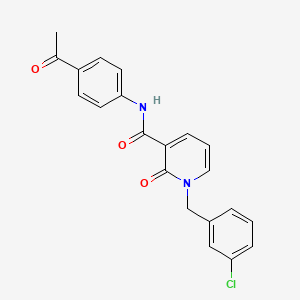
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2814138.png)
![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2814140.png)
